![molecular formula C17H23N3O2 B14330765 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 111119-07-4](/img/no-structure.png)
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound that features a pyrrolidinedione core structure with a piperazine and phenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, incorporating continuous flow techniques and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its combination of a pyrrolidinedione core with a piperazine and phenyl group, which imparts distinct biological activities and potential therapeutic applications not seen in simpler analogs.
Propriétés
Numéro CAS |
111119-07-4 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O2/c21-16-7-8-17(22)20(16)10-4-9-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
Clé InChI |
IAQXKYPKBQRWMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


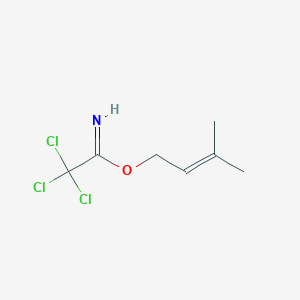

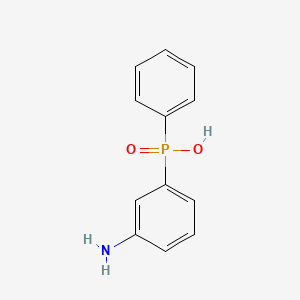

![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
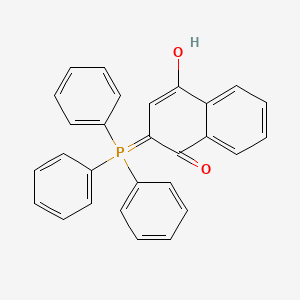
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
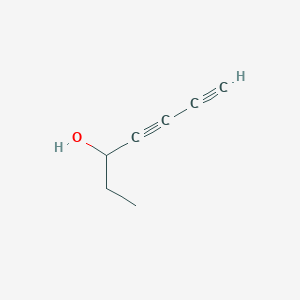
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
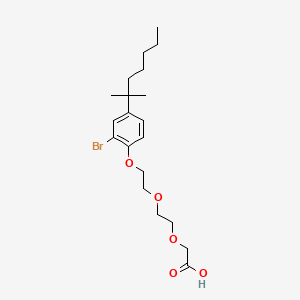
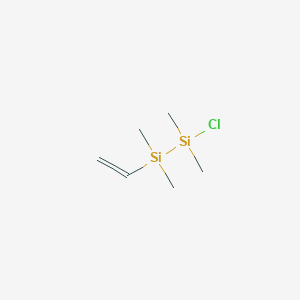
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
